molecular formula C8H15N3O B2366515 Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 1249996-28-8

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Cat. No.: B2366515
CAS No.: 1249996-28-8
M. Wt: 169.228
InChI Key: OPJJGEWXEBPDCZ-UHFFFAOYSA-N
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Description

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine is an organic compound with the molecular formula C8H15N3O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Scientific Research Applications

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine typically involves the reaction of tert-butylamine with a suitable oxadiazole derivative. One common method is the reaction of tert-butylamine with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve various nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine include:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6-10-11-7(12-6)5-9-8(2,3)4/h9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJJGEWXEBPDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-methylpropan-2-amine (75-64-9, 141 mg, 202 μL, 1.92 mmol) and 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (3914-42-9, 50 mg, 377 μmol) in DMF (200 μL) was stirred at ambient temperature for 16 h. The mixture was poured onto ice-water (20 mL) and extracted with CH2Cl2 (2×30 mL). The combined extracts were washed with ice-water (20 mL), dried over Na2SO4 and concentrated in vacuo to give a yellow oil. The crude product was purified by preparative TLC (silica gel 1 mm, EtOAc/diethyl amine 95:5, elution with DCM/EtOAc 1:1) to give the title compound (45 mg, 71%) as yellow oil; MS (EI): m/e=170.2 [MH+].
Quantity
202 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One
Yield
71%

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